1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-14(12-15-8-11-23-13-15)21-18(22)19(9-2-3-10-19)16-4-6-17(20)7-5-16/h4-8,11,13-14H,2-3,9-10,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJZADSHULDLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group.
Introduction of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, where a furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Cyclopentanecarboxamide Formation: The final step involves the formation of the cyclopentanecarboxamide moiety through a condensation reaction between a cyclopentanone derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is studied for its potential use in the development of organic electronic materials due to its unique electronic properties.
Biological Research: The compound is used as a probe to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide: Similar structure but with a furan-2-yl group instead of furan-3-yl.
1-(4-bromophenyl)-N-(1-(furan-3-yl)propan-2-yl)cyclopentanecarboxamide: Similar structure but with a bromophenyl group instead of chlorophenyl.
Uniqueness
1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide is unique due to the specific positioning of the furan-3-yl group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Biological Activity
1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings on its biological activity, including its effects on various cellular targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopentane core substituted with a 4-chlorophenyl group and a furan moiety. The presence of these functional groups is significant as they may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes, which could be relevant in treating diseases where these enzymes play a critical role.
Antitumor Activity
A study evaluating similar compounds indicated that structural modifications significantly impacted their cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups on the phenyl ring demonstrated enhanced activity against tumor cells (IC50 values ranging from 1.61 to 23.30 µg/mL) . The presence of the furan ring in the structure could also contribute to its antitumor efficacy by enhancing interactions with DNA or protein targets.
Antimicrobial Effects
The antimicrobial activity of related compounds was assessed against Gram-positive and Gram-negative bacteria. Results showed moderate to strong inhibition against Salmonella typhi and Bacillus subtilis . The structure-activity relationship (SAR) analysis indicated that the presence of the chlorophenyl group is crucial for antibacterial potency.
Enzyme Inhibition
Research has highlighted the potential of this compound as an enzyme inhibitor. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and urease effectively . Such activities could make it a candidate for treating conditions like Alzheimer's disease or urinary tract infections.
Case Studies
| Study | Description | Findings |
|---|---|---|
| Study 1 | Evaluation of cytotoxic activity | IC50 values for related compounds ranged from 1.61 µg/mL to >1000 µg/mL against various cancer cell lines. |
| Study 2 | Antibacterial screening | Moderate to strong activity against Salmonella typhi; weak activity against other strains. |
| Study 3 | Enzyme inhibition assays | Strong inhibitory effects on AChE and urease were observed, suggesting therapeutic potential in neurodegenerative diseases and infections. |
The biological activity of 1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide may involve several mechanisms:
- Interaction with Cellular Targets : The compound may interact with proteins involved in cell signaling pathways, leading to altered cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Enzymatic Activity : By inhibiting key enzymes, the compound could disrupt metabolic processes essential for bacterial survival or cancer cell growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
